4-methoxy-3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Description
4-Methoxy-3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a structurally complex benzenesulfonamide derivative characterized by a methoxy group and two methyl substituents on the aromatic ring, coupled with an N-linked indoline moiety functionalized via a thiophene-2-carbonyl group. This compound’s design integrates electron-donating substituents (methoxy, methyl) and a heterocyclic thiophene system, which may enhance lipophilicity and modulate receptor binding. Such features are critical in medicinal chemistry, where sulfonamide derivatives are explored for enzyme inhibition, receptor antagonism, or antimicrobial activity .
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-14-11-18(12-15(2)21(14)28-3)30(26,27)23-17-7-6-16-8-9-24(19(16)13-17)22(25)20-5-4-10-29-20/h4-7,10-13,23H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMFFNIEXOEQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 384.78 g/mol
- CAS Number : 306935-98-8
This structure includes a benzenesulfonamide moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values were determined for related compounds, demonstrating efficacy against pathogens such as E. coli and Staphylococcus aureus.
- For example, a related benzenesulfonamide exhibited an MIC of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound class has also been evaluated through in vivo studies.
Notable Results:
- Compounds demonstrated significant inhibition of carrageenan-induced rat-paw edema, with some derivatives achieving over 90% inhibition at specific time points .
Enzymatic Activity
Research indicates that the compound may inhibit specific enzymes associated with cancer proliferation:
Enzymatic Inhibition:
- Compounds related to this structure have been tested for their inhibitory effects on fibroblast growth factor receptors (FGFR), with IC50 values indicating potent activity in the nanomolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds.
Observations:
- Modifications to the thiophene and indoline moieties significantly affect the biological efficacy of the sulfonamide derivatives. The presence of electron-donating groups like methoxy enhances activity .
Case Study 1: Antimicrobial Evaluation
A study evaluated various benzenesulfonamide derivatives for their antimicrobial properties. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anti-inflammatory Assessment
In another study, the anti-inflammatory properties were assessed using a rat model. The results indicated that certain derivatives provided significant relief from inflammation, comparable to standard anti-inflammatory medications.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
Key Observations:
- Substituent Effects : The target compound’s 4-methoxy and 3,5-dimethyl groups provide electron-donating effects, contrasting with the electron-withdrawing chloro group in ’s derivatives . This may enhance π-π stacking or hydrogen-bonding interactions in biological targets.
- Heterocyclic Systems : The thiophene-2-carbonyl-indoline moiety introduces a rigid, planar heterocycle, differing from the imidazolidin-2-ylidene in and the 1,2,4-triazole in . Thiophene’s sulfur atom may improve metabolic stability compared to triazoles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
